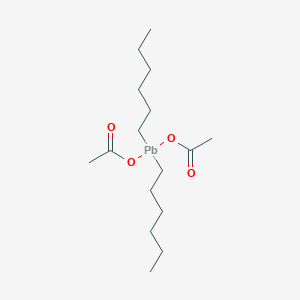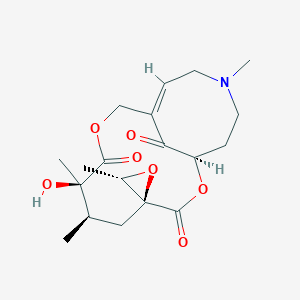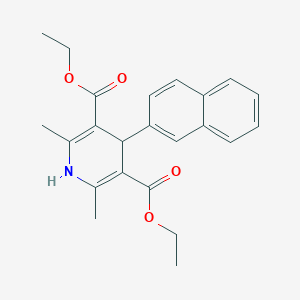![molecular formula C13H13N3O2S B231992 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide CAS No. 19350-76-6](/img/structure/B231992.png)
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to the compound , has been described in the literature . The process involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” consists of a benzenesulfonamide core with a 4-methyl group and a pyridin-3-ylmethylideneamino group.Aplicaciones Científicas De Investigación
Synthesis of Benzene Derivatives
The compound plays a crucial role in the synthesis of structurally diverse benzene derivatives. An intermolecular efficient dimerization of diynes via Rh-catalyzed cycloaddition is presented. This protocol allows for the expedient synthesis of structurally diverse benzene derivatives, which retain an alkyne unit for post-functionalization to realize molecules with potential medicinal value and extended molecular complexity .
Anticancer Activity
The compound has been evaluated for its in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell). The results of the anticancer activity data revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Antibacterial Activity
Sulfonamides, which include the compound , are known to have antibacterial properties. They have been used as antibiotics since the 1930s .
Antitumor Agents
Some sulfonamide drugs, including the compound , have been reported as antitumor agents .
Elastase Inhibitors
Compounds containing a benzenesulfonamide moiety, like the compound , are known to have elastase inhibitory properties .
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
Mecanismo De Acción
While the specific mechanism of action for “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” is not explicitly stated, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Safety and Hazards
The safety and hazards associated with “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” are not explicitly mentioned in the available resources. Sigma-Aldrich, a supplier of the compound, states that it is sold as-is without any warranties, and the buyer assumes responsibility to confirm product identity and/or purity .
Direcciones Futuras
The future directions for research on “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” and similar compounds could involve further exploration of their potential as antiproliferative agents, given their inhibitory effects on carbonic anhydrase IX . Additionally, their potential antimicrobial activity could also be a focus of future research .
Propiedades
IUPAC Name |
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQPVPKXDUISEM-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419947 | |
| Record name | NSC263849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19350-76-6 | |
| Record name | NSC263849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC263849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)
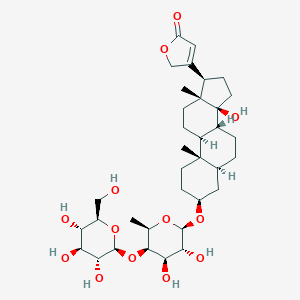
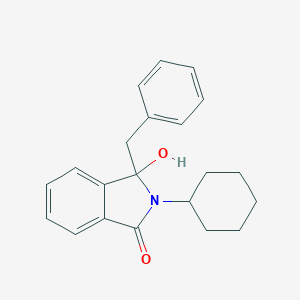
![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)
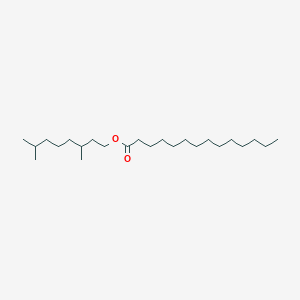
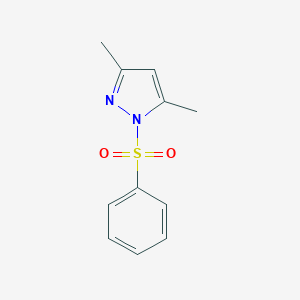
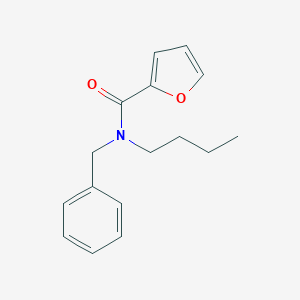
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
